molecular formula C7H13NO3 B051279 2-[Acetyl(methyl)amino]butanoic acid CAS No. 114126-84-0

2-[Acetyl(methyl)amino]butanoic acid

Cat. No.: B051279
CAS No.: 114126-84-0
M. Wt: 159.18 g/mol
InChI Key: KEALYGUYGRVYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Acetyl(methyl)amino]butanoic acid is a substituted butanoic acid derivative featuring an acetyl(methyl)amino group at the C2 position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol. The compound combines a carboxylic acid backbone with a modified amino group, where the nitrogen is acetylated and methylated. This structural modification impacts its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it distinct from simpler amino acid analogs.

Properties

CAS No.

114126-84-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[acetyl(methyl)amino]butanoic acid

InChI

InChI=1S/C7H13NO3/c1-4-6(7(10)11)8(3)5(2)9/h6H,4H2,1-3H3,(H,10,11)

InChI Key

KEALYGUYGRVYQL-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)N(C)C(=O)C

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C

Synonyms

Butanoic acid, 2-(acetylmethylamino)-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The acetyl(methyl)amino group in the target compound enhances lipophilicity compared to unmodified amino analogs (e.g., 2-Amino-2-methylbutanoic acid, logP −1.0 to 0.0) but remains less hydrophobic than chromenyl-substituted derivatives (logP >3.0) .

Steric Effects : Bulky substituents, such as the chromenyl groups in and , increase molecular weight (>350 g/mol) and reduce membrane permeability, unlike the target compound’s compact acetyl(methyl) group .

Metabolic Stability: Methylation of the nitrogen in the target compound may hinder enzymatic degradation compared to unsubstituted amines (e.g., 2-Amino-2-ethylbutanoic acid) .

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